molecular formula C10H13NO6 B14520611 1,2,3,5-Tetramethoxy-4-nitrobenzene CAS No. 62384-43-4

1,2,3,5-Tetramethoxy-4-nitrobenzene

Cat. No.: B14520611
CAS No.: 62384-43-4
M. Wt: 243.21 g/mol
InChI Key: ACMOTRDQRCAFCC-UHFFFAOYSA-N
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Description

1,2,3,5-Tetramethoxy-4-nitrobenzene is a nitro-substituted benzene derivative with four methoxy (-OCH₃) groups positioned at the 1, 2, 3, and 5 positions of the aromatic ring and a nitro (-NO₂) group at the 4 position. The methoxy groups are electron-donating via resonance, while the nitro group is strongly electron-withdrawing, creating a unique electronic environment that may influence reactivity, solubility, and applications. Such compounds are often explored in organic synthesis, pharmaceuticals, or agrochemicals due to their tunable substituent effects .

Properties

CAS No.

62384-43-4

Molecular Formula

C10H13NO6

Molecular Weight

243.21 g/mol

IUPAC Name

1,2,3,5-tetramethoxy-4-nitrobenzene

InChI

InChI=1S/C10H13NO6/c1-14-6-5-7(15-2)9(16-3)10(17-4)8(6)11(12)13/h5H,1-4H3

InChI Key

ACMOTRDQRCAFCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethoxy-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,2,3,5-tetramethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of reaction and minimize side products .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetramethoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

  • Reduction of the nitro group yields 1,2,3,5-tetramethoxy-4-aminobenzene.
  • Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

1,2,3,5-Tetramethoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2,3,5-tetramethoxy-4-nitrobenzene primarily involves its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrobenzene (C₆H₅NO₂)

  • Structure : Benzene with a single nitro group.
  • Properties :
    • Liquid at room temperature, sparingly soluble in water, miscible with organic solvents like ether and alcohol .
    • High volatility, with a bitter almond odor.
    • Used in aniline production, polyurethane intermediates, and petroleum refining .
  • Toxicity : Toxic via inhalation, dermal, or oral routes; percutaneous absorption estimated at 1.5–7.8% in humans .
  • Key Difference : Lacks methoxy groups, resulting in simpler electronic properties and lower molecular weight compared to 1,2,3,5-Tetramethoxy-4-nitrobenzene.

Tecnazene (1,2,4,5-Tetrachloro-3-nitrobenzene)

  • Structure : Benzene with four chlorine atoms and one nitro group.
  • Properties :
    • Solid crystalline pesticide; low water solubility due to hydrophobic chloro groups .
    • Chlorine substituents are electron-withdrawing, enhancing stability and resistance to degradation.
  • Application : Used as a fungicide and sprout inhibitor in potatoes .
  • Key Difference : Chloro substituents confer different electronic and steric effects compared to methoxy groups, likely altering reactivity and biological activity.

1,2,3,5-Tetrafluoro-4-nitrobenzene (C₆HF₄NO₂)

  • Structure : Benzene with four fluorine atoms and one nitro group.
  • Properties :
    • Fluorine atoms are highly electronegative, creating strong electron-withdrawing effects.
    • Likely volatile and less polar than methoxy analogs due to smaller substituent size.

3,5-Dihydroxy-7,3’,4’,5’-Tetramethoxy Flavanonol Glucoside

  • Structure: Flavonoid backbone with tetramethoxy and hydroxyl groups.
  • Properties :
    • Water-soluble due to glucoside moiety; polar methoxy groups enhance solubility in organic solvents .
    • Exhibits phytochemical activity, such as antioxidant or antimicrobial effects.
  • Key Difference: The flavanonol structure and glucoside functionalization distinguish it from simpler benzene derivatives, limiting direct comparability .

Comparative Analysis Table

Compound Substituents Molecular Formula Solubility Applications Toxicity Insights
This compound 4 × -OCH₃, 1 × -NO₂ C₁₀H₁₃NO₆ Likely low water solubility; moderate organic solubility (inferred) Potential pharmaceutical intermediate (speculative) Unknown; methoxy groups may alter metabolic pathways vs. nitrobenzene
Nitrobenzene 1 × -NO₂ C₆H₅NO₂ Sparingly soluble in water; miscible in organics Aniline synthesis, solvent High toxicity; skin absorption 1.5–7.8%
Tecnazene 4 × -Cl, 1 × -NO₂ C₆Cl₄NO₂ Low water solubility Pesticide Likely toxic due to chloro-nitro synergy
1,2,3,5-Tetrafluoro-4-nitrobenzene 4 × -F, 1 × -NO₂ C₆HF₄NO₂ Volatile; low polarity (inferred) Specialty chemical synthesis Limited data; fluorine may reduce bioavailability

Research Findings and Trends

  • This contrasts with nitrobenzene, where the meta-directing nitro group dominates reactivity .
  • Solubility: Methoxy groups are polar but bulky, which may reduce water solubility compared to hydroxylated analogs (e.g., flavanonol glucosides) .
  • Toxicity : While nitrobenzene’s toxicity is well-documented, the tetramethoxy analog’s toxicity profile remains unclear. Methoxy groups could either mitigate toxicity (via reduced volatility) or introduce new metabolic pathways .

Biological Activity

1,2,3,5-Tetramethoxy-4-nitrobenzene is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C11_{11}H15_{15}N1_{1}O5_{5}. The presence of multiple methoxy groups and a nitro group contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of nitro-containing aromatic compounds. Specifically, derivatives of nitrobenzoic acid have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, complexes involving nitro groups were found to inhibit DNA replication and protein synthesis in cancer cells, leading to decreased cell viability .

Table 1: Anticancer Activity of Nitro Compounds

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
Nitrobenzoate Complex 1Breast Cancer (MCF-7)10DNA binding and inhibition of replication
Nitrobenzoate Complex 2Leukemia (HL-60)15Induction of apoptosis through caspase activation
This compoundVariousTBDTBD

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that similar nitro compounds exhibit selective antibacterial activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various nitro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a nitro group exhibited a higher minimum inhibitory concentration (MIC), suggesting a potential role in developing new antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Nitro groups can facilitate oxidative stress within cells.
  • DNA Interaction : Nitro compounds often intercalate into DNA strands or bind covalently to DNA bases.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular metabolism or replication.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of nitro-substituted benzene derivatives have provided insights into optimizing their biological efficacy. Modifications in the methoxy groups or the introduction of additional functional groups can enhance their potency against specific targets.

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